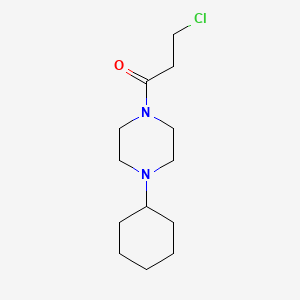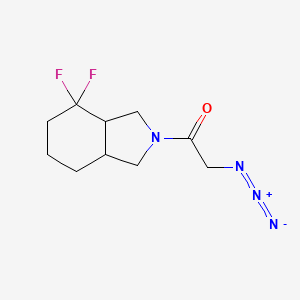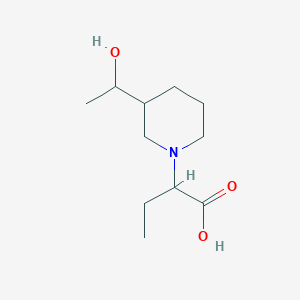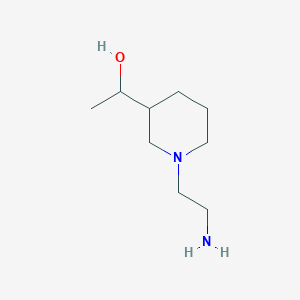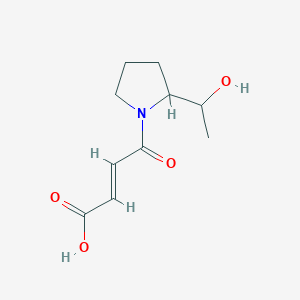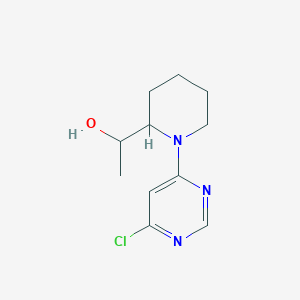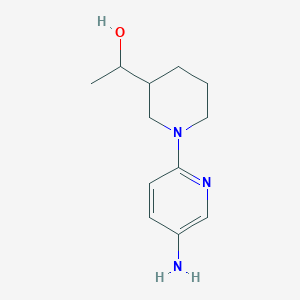
2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine
Overview
Description
“2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine” is a chemical compound . It is a derivative of piperazine, a heterocyclic compound that is commonly used in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, often involves multi-step procedures . These procedures may include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Antidiabetic and Anticancer Potential
Research into the scientific applications of pyrazine derivatives, including compounds similar to 2-Chloro-3-(4-(2-fluoroethyl)piperazin-1-yl)pyrazine, has revealed their potential in the development of new pharmacological agents. These compounds are part of a broader class of pyrazine derivatives known for their diverse pharmacological effects, including antidiabetic and anticancer activities. The synthesis and study of pyrazine-based molecules have been motivated by their occurrence in nature and the variety of pharmacological properties they exhibit, ranging from antimicrobial to anticancer activities. This broad spectrum of biological activities underscores the potential of pyrazine derivatives in medicinal chemistry and drug development (Ferreira & Kaiser, 2012).
Role in Spin Crossover and Material Science
Pyrazine derivatives have also been explored for their applications beyond pharmacology, including their role in spin crossover (SCO) phenomena. Spin crossover active iron(II) complexes with pyrazine ligands demonstrate significant potential in material science, particularly in the development of molecular materials with switchable magnetic properties. These materials are of interest for their potential applications in information storage, sensors, and other advanced technologies. The research focuses on the synthesis, structural characterization, and magnetic properties of these complexes, highlighting the versatility of pyrazine derivatives in contributing to new materials with functional properties (Olguín & Brooker, 2011).
Contribution to Heterocyclic Chemistry and Organic Synthesis
The chemistry of pyrazine N-oxides and their derivatives is another area where compounds related to this compound find significant applications. These compounds serve as important intermediates in organic synthesis, offering a wide range of functionalities and reactivities that can be harnessed for the synthesis of complex organic molecules. Their utility in the formation of metal complexes, catalysis, and asymmetric synthesis underscores the importance of pyrazine derivatives in advancing the field of organic chemistry and facilitating the development of novel synthetic methodologies (Li et al., 2019).
Antimicrobial Activity and Therapeutic Uses
Furthermore, the structural framework of pyrazine, including modifications similar to this compound, has been associated with antimicrobial activity. This includes potential therapeutic applications against Mycobacterium tuberculosis and other pathogens. The exploration of piperazine derivatives, a closely related structural motif, has shown promising results in the development of new antimicrobial agents. These findings highlight the ongoing interest in pyrazine derivatives as a source of new therapeutic options for treating infectious diseases (Girase et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrazine core have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
2-chloro-3-[4-(2-fluoroethyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-10(14-3-2-13-9)16-7-5-15(4-1-12)6-8-16/h2-3H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKAXRWNFHHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
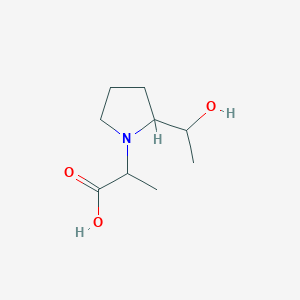
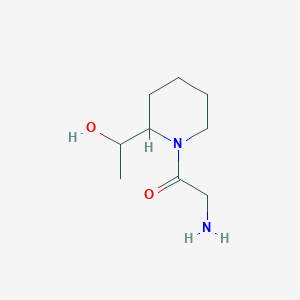
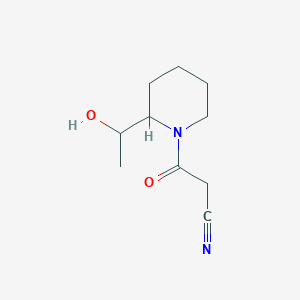
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
